Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Description
Primary Sequence Analysis and Amino Acid Modifications
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a synthetic peptide featuring a linear sequence of nine amino acids with strategic modifications to enable fluorescence resonance energy transfer (FRET)-based applications. The N-terminus is derivatized with ortho-aminobenzoic acid (Abz) , a fluorophore with excitation/emission maxima at 320/420 nm. At the C-terminus , the peptide is amidated to enhance stability against carboxypeptidase degradation.
The sequence includes a diaminopropionic acid (Dap) residue at position 6, modified with a 2,4-dinitrophenyl (Dnp) group via its side chain amine. This quencher moiety absorbs energy from the Abz fluorophore, enabling intramolecular FRET when the peptide is intact. The central Gly-Leu motif serves as a cleavage site for matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which hydrolyze the peptide bond between these residues.
Key sequence features include:
- Proline at position 2 and 3, introducing conformational rigidity.
- Leucine residues at positions 4 and 6, contributing to hydrophobic interactions.
- Lysine at position 1, providing a site for Abz conjugation.
A comparative analysis of similar FRET peptides reveals that the Dnp group’s placement on Dap (rather than lysine) minimizes steric hindrance, optimizing quenching efficiency.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77N17O13/c1-27(2)22-36(63-48(75)39-16-11-21-65(39)49(76)35(14-8-9-19-51)62-44(71)31-12-6-7-13-32(31)52)45(72)58-26-41(68)60-37(23-28(3)4)46(73)64-38(25-57-33-18-17-30(66(77)78)24-40(33)67(79)80)47(74)59-29(5)43(70)61-34(42(53)69)15-10-20-56-50(54)55/h6-7,12-13,17-18,24,27-29,34-39,57H,8-11,14-16,19-23,25-26,51-52H2,1-5H3,(H2,53,69)(H,58,72)(H,59,74)(H,60,68)(H,61,70)(H,62,71)(H,63,75)(H,64,73)(H4,54,55,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVISUZRDMINSEK-ICJZXESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1124.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The dinitrophenyl group can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ serves as a crucial building block in peptide synthesis. Its structure facilitates the formation of complex peptides essential for drug development and therapeutic applications. The incorporation of this compound enhances the specificity and efficacy of synthesized peptides, making it invaluable in medicinal chemistry .
Biochemical Research
Protein Interactions and Enzyme Activity
This peptide is extensively used in biochemical studies to investigate protein interactions and enzyme activities. For instance, it has been employed as a substrate in assays to study the kinetics of various proteases, including matrix metalloproteinases (MMPs). The ability to modify the peptide's structure allows researchers to tailor it for specific interactions, providing insights into biological processes at the molecular level .
Drug Delivery Systems
Enhancing Stability and Efficacy
The compound's unique characteristics make it suitable for incorporation into drug delivery systems. Its structural integrity contributes to the stability and bioavailability of therapeutic agents, facilitating targeted delivery mechanisms. This is particularly relevant in cancer therapies, where precise delivery of drugs can significantly improve treatment outcomes by reducing side effects .
Diagnostics
Development of Diagnostic Tools
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is utilized in developing diagnostic assays that require specific peptide sequences for accurate detection. Its application in fluorescence-based assays enhances the sensitivity and specificity of tests, aiding in clinical diagnostics and research settings .
Therapeutic Applications
Targeted Therapies for Diseases
Research is ongoing into the potential therapeutic applications of this compound, particularly in developing targeted therapies for various diseases, including cancer. By modulating biological pathways through specific peptide interactions, Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ may provide novel treatment options that are more effective than conventional therapies .
Case Study 1: Enzyme Kinetics
In a study examining the hydrolysis of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ by exiguolysin, researchers demonstrated its utility as a substrate for measuring proteolytic activity. Fluorescence measurements indicated significant time-dependent hydrolysis, providing valuable data on enzyme kinetics and specificity .
Case Study 2: Drug Formulation
A formulation study highlighted the incorporation of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ into liposomal drug delivery systems aimed at enhancing anticancer drug efficacy. Results showed improved drug retention and release profiles compared to traditional formulations, underscoring its potential in pharmaceutical applications .
Mechanism of Action
The mechanism of action of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves its interaction with specific enzymes or proteins. The compound can act as a substrate for proteases, leading to cleavage and subsequent fluorescence changes in FRET assays. This allows researchers to monitor enzyme activity in real-time.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 with structurally or functionally related substrates:
Table 1: Comparative Analysis of MMP Substrates
Research Findings and Implications
- Kinetic Superiority : Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is preferred for MMP-26 studies due to its high kcat/Km (standardized to 1.0) and reproducibility in competition assays .
- Therapeutic Screening : Substrates like this compound are critical for evaluating MMP inhibitors in cancer research, where enzyme hyperactivity is pathological .
- Structural Insights : Quantum chemical calculations (e.g., for Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2) provide 3D structural data to optimize substrate design .
Biological Activity
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is a synthetic peptide that has garnered attention for its biological activity, particularly in proteolytic assays and as a substrate for various peptidases. The compound features a unique structure that enhances its stability and bioavailability, making it valuable in both research and therapeutic applications.
Structure and Composition
The compound's chemical formula is and it is often used in the form of its trifluoroacetate salt. The peptide sequence includes several key amino acids that contribute to its biological properties, including:
- Abz : 2-Aminobenzoyl group, which acts as a fluorescent marker.
- Dap(Dnp) : Dap (Diaminopropionic acid) with a 2,4-dinitrophenyl (Dnp) group, enhancing detection in assays.
- Arg : Arginine, known for its role in protein interactions.
Proteolytic Activity
Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ has been employed as a substrate in proteolytic assays to evaluate the activity of various peptidases, particularly matrix metalloproteinases (MMPs). The substrate undergoes hydrolysis, which can be quantitatively measured using fluorescence techniques.
- Fluorogenic Substrate Hydrolysis :
- Caseinolytic Activity :
Enzyme Specificity
The specificity of Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ for various peptidases has been assessed using class-specific inhibitors:
- Cysteine Protease Inhibitor : E-64
- Serine Protease Inhibitor : PMSF
- Metalloprotease Inhibitor : 1,10-phenanthroline
These studies help elucidate the catalytic mechanisms involved in the hydrolysis of the substrate .
Drug Development
Due to its stability and bioactivity, Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ is utilized in:
- Peptide Synthesis : As a building block for complex peptides.
- Drug Delivery Systems : Enhancing bioavailability and therapeutic efficacy.
- Diagnostics : Improving assay sensitivity and specificity in clinical settings .
Vaccine Development
The peptide's properties are also leveraged in vaccine formulations to enhance immune responses against specific pathogens .
Case Studies
- Exiguolysin Characterization :
- Inhibitor Screening :
Q & A
Basic Research Questions
Q. What structural features enable Abz-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 to function as a fluorogenic substrate for MMPs?
- The substrate contains a 7-methoxycoumarin-4-yl (Mca/Abz) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher linked via a peptide sequence. MMPs cleave the Gly-Leu bond, separating the fluorophore and quencher, thereby releasing measurable fluorescence (λex = 325 nm, λem = 400 nm). This design allows real-time quantification of MMP activity .
Q. What are the standard experimental conditions for MMP activity assays using this substrate?
- Buffer composition : 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM CaCl₂, 0.005% Brij-35, and 0.01% NaN₃ to stabilize enzyme activity .
- Substrate concentration : Typically 2–10 µM, adjusted based on enzyme kinetics .
- Incubation : Monitor fluorescence every 15 seconds for 15–90 minutes at 25–37°C .
Q. How does this substrate compare to other MMP fluorogenic substrates (e.g., FS-1 or DQ-gelatin)?
- This compound (FS-6) exhibits higher specificity for collagenases (MMP-1, -8, -13) and MT1-MMP (MMP-14) compared to FS-1, with improved kinetic constants (kcat/Km). Unlike DQ-gelatin, it avoids interference from gelatinases (MMP-2, -9) in mixed enzyme systems .
Advanced Research Questions
Q. How can researchers mitigate interference from non-target proteases (e.g., Cathepsin D, ADAMs) when using this substrate?
- Inhibitor controls : Use broad-spectrum inhibitors (e.g., GM6001 for MMPs) or isoform-specific inhibitors (e.g., TIMP-1 for MMP-9) to isolate target activity .
- Enzyme-specific knockout models : Validate results using MMP-knockout cell lines or purified enzyme preparations .
- Cross-validation : Pair with alternative substrates (e.g., Abz-Leu-Ala-Gln-Ala-Val-Arg-Ser-Ser-Ser-Arg-Dap(Dnp)-NH2 for ADAM17) to confirm specificity .
Q. What factors contribute to discrepancies in reported MMP activity values across studies using this substrate?
- Detergent effects : Brij-35 or Triton X-100 can alter enzyme conformation, affecting catalytic rates .
- Enzyme source : Recombinant vs. tissue-extracted MMPs may differ in post-translational modifications, impacting activity .
- Substrate purity : Batch-to-batch variability in synthetic peptides (e.g., trifluoroacetate salts) may influence fluorescence baselines .
Q. How can kinetic parameters (Km, Vmax) be accurately determined for MMP-13 using this substrate?
- Titration assays : Pre-incubate MMP-13 with varying substrate concentrations (1–50 µM) in optimized buffer.
- Data analysis : Fit fluorescence data to the Michaelis-Menten equation using software (e.g., GraphPad Prism).
- Validation : Compare with orthogonal methods like zymography or mass spectrometry .
Q. What strategies enhance the sensitivity of this substrate in low-abundance MMP detection (e.g., in tumor microenvironments)?
- Signal amplification : Use fluorometers with high photon sensitivity (e.g., SpectraMax Gemini XPS) and low-background plates .
- Pre-concentration steps : Enrich MMPs via immunoprecipitation or affinity chromatography prior to assay .
- Optimized quenching : Adjust Dnp placement in synthetic analogs to reduce background fluorescence .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
